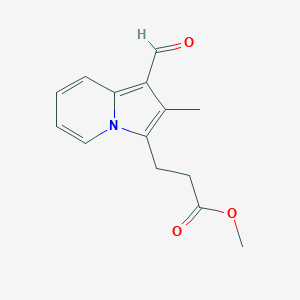
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol . This compound is part of the indolizine family, which is known for its diverse biological activities and applications in various fields of research.
准备方法
The synthesis of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base catalyst and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
科学研究应用
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate can be compared with other indolizine derivatives, such as:
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
生物活性
Methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula C13H13NO2. The compound features an indolizin core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with indolizin structures exhibit significant antimicrobial properties. For instance, research highlights that methyl derivatives of indolizin can inhibit the growth of various pathogenic bacteria. The specific activity against Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Antiproliferative Effects
In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. Notably, it has been tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 25 |
These findings indicate that this compound may have potential as an anticancer agent, warranting further exploration into its mechanisms of action.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
- Interaction with Cellular Receptors : The compound might interact with specific receptors on cell membranes, altering signaling pathways.
Case Studies and Research Findings
A notable study investigated the effects of this compound on Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. Additionally, research on its antiproliferative effects revealed that treatment with this compound resulted in increased apoptosis markers in HeLa cells.
属性
IUPAC Name |
methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-11(9-16)13-5-3-4-8-15(13)12(10)6-7-14(17)18-2/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORSIIZSZYLUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













